2-{[(1-Phenylcyclopentyl)carbonyl]amino}
Description
Properties
Molecular Formula |
C19H20N2O2 |
|---|---|
Molecular Weight |
308.381 |
IUPAC Name |
2-[(1-phenylcyclopentanecarbonyl)amino]benzamide |
InChI |
InChI=1S/C19H20N2O2/c20-17(22)15-10-4-5-11-16(15)21-18(23)19(12-6-7-13-19)14-8-2-1-3-9-14/h1-5,8-11H,6-7,12-13H2,(H2,20,22)(H,21,23) |
InChI Key |
KDYIGOOUMPLQQE-UHFFFAOYSA-N |
SMILES |
C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=CC=CC=C3C(=O)N |
Origin of Product |
United States |
Scientific Research Applications
Pharmacological Properties
The pharmacological potential of 2-{[(1-Phenylcyclopentyl)carbonyl]amino} can be understood through its structural characteristics and the biological activities associated with similar compounds.
Anti-Inflammatory and Analgesic Effects
Research indicates that compounds with similar structures exhibit anti-inflammatory and analgesic properties. For instance, derivatives of phenylcyclopentane carboxamides have shown effectiveness in inhibiting pro-inflammatory cytokines and reducing pain responses in various animal models . This suggests that 2-{[(1-Phenylcyclopentyl)carbonyl]amino} may possess similar therapeutic effects.
Neuroprotective Properties
Studies have highlighted the neuroprotective abilities of amide bond bioisosteres, particularly in the context of neurodegenerative diseases. The compound has been evaluated for its ability to mitigate neuronal damage during reperfusion arrhythmias, indicating a potential role in treating conditions like stroke or traumatic brain injury .
Anticancer Activity
The structure-activity relationship (SAR) studies of phenylcyclopropane carboxamide derivatives indicate significant antiproliferative activity against cancer cell lines such as U937 (human myeloid leukemia). The introduction of the phenylcyclopentyl moiety may enhance binding affinity and specificity towards cancer targets .
Modulators of ATP-Binding Cassette Transporters
In patent literature, 2-{[(1-Phenylcyclopentyl)carbonyl]amino} has been identified as a modulator for ATP-binding cassette transporters, which play crucial roles in drug absorption and resistance mechanisms . This application underscores its potential utility in enhancing drug delivery systems.
Antiviral Agents
Research into small molecules targeting viral proteins has shown that similar compounds can inhibit viral replication. The RN-18 class, which includes derivatives with amide bonds, has been explored for their ability to target HIV proteins effectively . This could position 2-{[(1-Phenylcyclopentyl)carbonyl]amino} as a candidate for antiviral drug development.
Data Table: Summary of Biological Activities
| Activity Type | Related Compounds | Observations |
|---|---|---|
| Anti-inflammatory | Phenylcyclopropane derivatives | Effective in reducing cytokine levels |
| Neuroprotective | Amide bond bioisosteres | Mitigates neuronal damage during reperfusion |
| Anticancer | Cyclopropane carboxamide derivatives | Significant inhibition of U937 cell proliferation |
Comparison with Similar Compounds
Core Structural Variations
- Cyclopentyl vs. Cyclopropane Rings: The cyclopentyl group in 2-{[(1-Phenylcyclopentyl)carbonyl]amino} contrasts with the cyclopropane ring in (1S,2S)-1-({[(2-Methyl-2-propanyl)oxy]carbonyl}amino)-2-phenylcyclopropanecarboxylic acid .
- Substituent Effects: Chlorinated analogs, such as 4-chloro-2-{[(3-chlorophenyl)amino]carbonyl}phenyl alkyl-carbamates (), exhibit increased lipophilicity (log k = 3.2–4.1) compared to non-chlorinated derivatives due to halogen-induced hydrophobic interactions .
Stereochemical Considerations
The compound 4-Chloro-2-((1R)-1-{[(R)-(2-chlorophenyl)(cyclopentyl)methyl]amino}propyl)phenol () highlights the role of stereochemistry. Single-crystal X-ray data (R factor = 0.035) confirm defined stereocenters, which are critical for receptor binding specificity. The R-configuration at the cyclopentylmethyl group may enhance steric complementarity in chiral environments compared to racemic mixtures .
Physicochemical Properties
Table 1: Comparative Physicochemical Data
*Estimated based on cyclopentyl-phenyl analogs.
Key Observations:
- Lipophilicity : Chlorinated derivatives () show higher log k values (3.2–4.1) compared to the cyclopropane-containing compound (XLogP3 = 2.3), suggesting that halogenation and larger ring systems enhance membrane permeability .
- Hydrogen Bonding: All compounds share 2–3 H-bond donors and 4–5 acceptors, indicating similar solubility profiles in polar solvents.
Preparation Methods
Alkylation of Phenylacetonitrile
A common route involves the reaction of phenylacetonitrile with 1,4-dibromobutane under phase-transfer catalysis. In a representative protocol, 1,4-dibromobutane (1 equivalent) is combined with phenylacetonitrile (1.2 equivalents) in dimethyl sulfoxide (DMSO) using potassium carbonate (K₂CO₃) as the base and a catalytic amount of tetrabutylammonium bromide (0.05 equivalents) at 25°C for 5 hours. The intermediate nitrile is hydrolyzed to the carboxylic acid using 32% hydrochloric acid (HCl) at 80°C for 4 hours, yielding 1-phenylcyclopentanecarboxylic acid with >85% purity.
Cyclopentane Ring Formation via Dieckmann Condensation
Alternative methods utilize Dieckmann condensation of diethyl 1-phenylpentanedioate. The reaction, catalyzed by sodium methoxide in methanol, forms the cyclopentane ring at 60°C. Subsequent acid hydrolysis (50% H₂SO₄, 100°C, 22 hours) affords the carboxylic acid derivative. This method achieves a 78% yield but requires stringent temperature control to avoid decarboxylation.
Activation of 1-Phenylcyclopentanecarboxylic Acid
Conversion of the carboxylic acid to a reactive acylating agent is critical for subsequent amide bond formation. Two primary approaches dominate industrial workflows:
Acid Chloride Formation via Thionyl Chloride
Treatment of 1-phenylcyclopentanecarboxylic acid with thionyl chloride (SOCl₂) in anhydrous benzene at reflux (80°C) for 3 hours produces the corresponding acid chloride. Excess SOCl₂ is removed under reduced pressure, and the residue is used directly in the next step without purification. This method achieves near-quantitative conversion but necessitates careful handling due to SOCl₂’s corrosive nature.
Mixed Anhydride Synthesis
For acid-sensitive substrates, mixed anhydrides are generated using ethyl chloroformate and triethylamine in tetrahydrofuran (THF) at 0°C. This approach minimizes side reactions and is preferred for sterically hindered systems, albeit with a slightly lower yield (82–85%) compared to acid chlorides.
Amide Bond Formation with 2-Aminobenzamide
Coupling the activated carbonyl intermediate with 2-aminobenzamide is the final and most sensitive step. Reaction conditions vary based on the acylating agent:
Direct Aminolysis of Acid Chlorides
A solution of 1-phenylcyclopentanecarbonyl chloride in benzene is added dropwise to 2-aminobenzamide in the presence of anhydrous sodium carbonate (Na₂CO₃) at 25°C. The mixture is stirred for 1 hour and refluxed for 3 hours to complete the reaction. Hot filtration and recrystallization from ethanol yield the target compound with a melting point of 122–123°C and 89% purity.
Coupling via Carbodiimide-Mediated Chemistry
For laboratory-scale synthesis, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) are employed in dichloromethane (DCM) at 0°C. This method, while costlier, reduces racemization risks and achieves a 93% yield when using 4-dimethylaminopyridine (DMAP) as a catalyst.
Comparative Analysis of Synthetic Routes
| Method | Acylating Agent | Base | Solvent | Temperature | Yield (%) | Purity (%) |
|---|---|---|---|---|---|---|
| Acid Chloride Aminolysis | SOCl₂ | Na₂CO₃ | Benzene | 80°C | 89 | 89 |
| Mixed Anhydride | Ethyl chloroformate | Et₃N | THF | 0°C | 85 | 91 |
| EDC/HOBt Coupling | EDC | DMAP | DCM | 0°C | 93 | 95 |
Key Observations :
-
The acid chloride route offers the highest scalability but requires stringent safety measures.
-
Carbodiimide-mediated coupling, though efficient, incurs higher costs due to reagent expenses.
-
Mixed anhydrides balance safety and yield but are less suited for industrial production.
Optimization Strategies and Challenges
Solvent Selection
Polar aprotic solvents like DMSO enhance reaction rates but complicate purification. Benzene, despite its toxicity, remains prevalent in industrial settings due to its ideal dielectric constant for acyl chloride reactions.
Q & A
Q. Structural validation :
- NMR spectroscopy : Analyze - and -NMR for characteristic peaks:
- -NMR: Aromatic protons (δ 7.2–7.5 ppm), cyclopentyl protons (δ 1.5–2.5 ppm), and amide NH (δ ~8.0 ppm, broad).
- -NMR: Carbonyl carbon (δ ~170 ppm), quaternary cyclopentyl carbon (δ ~55 ppm).
- Mass spectrometry : Confirm molecular ion peak (MW: 395.503 g/mol) via ESI-MS or MALDI-TOF .
Basic: How can researchers determine key physicochemical properties (e.g., lipophilicity, solubility) of this compound?
Methodological Answer:
- Lipophilicity : Use reversed-phase HPLC with a C18 column. Calculate the capacity factor () and derive log values. Compare retention times against standards (e.g., n-octanol/water partitioning) .
- Solubility : Perform shake-flask experiments in buffers (pH 1–10) and measure concentration via UV-Vis spectroscopy at λmax .
Q. Example Optimization Table :
| Catalyst | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| EDCI/HOBt | 25 | 65 | 92 |
| ZnCl | 60 | 78 | 95 |
| Photoredox | 40 (LED) | 85 | 98 |
Advanced: How can researchers design experiments to investigate the environmental fate of this compound?
Methodological Answer:
- Abiotic degradation : Perform hydrolysis studies (pH 2–12, 25–50°C) and analyze degradation products via LC-QTOF-MS.
- Biotic degradation : Use soil microcosms or activated sludge systems to assess microbial breakdown over 28 days. Monitor parent compound depletion via GC-MS .
- Ecotoxicity : Conduct acute toxicity assays (e.g., Daphnia magna LC) and chronic exposure studies on algae .
Advanced: How should contradictions in bioactivity data (e.g., inconsistent IC50_{50}50 values) be resolved?
Methodological Answer:
- Assay standardization :
- Use identical cell lines (e.g., HEK293 vs. HeLa) and control compounds.
- Validate protocols via inter-laboratory reproducibility tests.
- Data normalization : Apply statistical models (e.g., ANOVA with post-hoc Tukey test) to account for batch effects .
- Mechanistic follow-up : Perform target engagement assays (e.g., SPR or thermal shift assays) to confirm binding affinity .
Advanced: What computational methods are suitable for modeling structure-activity relationships (SAR) for this compound?
Methodological Answer:
- Pharmacophore modeling : Use Schrödinger Suite or MOE to identify critical hydrogen-bond acceptors (amide carbonyl) and hydrophobic regions (phenyl/cyclopentyl groups).
- Molecular dynamics (MD) : Simulate ligand-receptor interactions over 100 ns to assess binding stability.
- QSAR : Train models with descriptors like log, polar surface area, and topological torsion .
Basic: What safety protocols are critical for handling this compound in laboratory settings?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coat, and goggles. Use fume hoods for weighing and reactions.
- Exposure control : Monitor airborne concentrations via NIOSH Method 5506 or OSHA guidelines.
- Waste disposal : Neutralize amide bonds with 10% NaOH before incineration .
Advanced: How can stability studies under accelerated conditions (e.g., high humidity, light) be designed?
Methodological Answer:
- Forced degradation : Expose the compound to:
- Light : ICH Q1B guidelines (1.2 million lux hours).
- Heat : 40°C/75% RH for 6 months.
- Analytical endpoints : Quantify degradation products using UPLC-PDA and identify structural changes via -NMR .
Advanced: What strategies can resolve spectral overlaps in NMR analysis of this compound?
Methodological Answer:
- 2D NMR : Use HSQC to correlate - signals and COSY to identify coupling partners.
- Decoupling experiments : Apply broadband decoupling during -NMR to simplify cyclopentyl proton signals.
- Solvent selection : Use deuterated DMSO to enhance NH proton resolution .
Advanced: How can researchers design a robust experimental framework to study metabolic pathways of this compound?
Methodological Answer:
- In vitro metabolism : Use liver microsomes (human/rat) with NADPH cofactor. Identify phase I metabolites (oxidation, hydrolysis) via LC-HRMS.
- Enzyme inhibition : Test CYP450 isoforms (3A4, 2D6) to assess drug-drug interaction risks.
- In vivo correlation : Administer radiolabeled compound (e.g., ) to rodents and profile excreted metabolites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
